Isopropyl 3-aminocrotonate
Overview
Description
Synthesis Analysis
Isopropyl 3-aminocrotonate serves as a key intermediate in the asymmetric synthesis of unnatural amino acids. For example, the compound is utilized in ω-transaminase-catalyzed reductive amination of carbonyl compounds, with isopropylamine acting as an ideal amino donor due to its cost-effectiveness and the volatility of its ketone product. This process facilitates the production of various unnatural amino acids through amino group transfer between α-keto acids and isopropylamine, demonstrating the compound's significance in synthetic organic chemistry (Park et al., 2013).
Molecular Structure Analysis
The molecular structure and isomerism of 3-aminocrotonic esters, including isopropyl 3-aminocrotonate, have been characterized by infrared and nuclear magnetic resonance spectroscopy. These studies reveal that such compounds predominantly exist as isomers with the chelated (Z)-configuration in both liquid state and solution. This insight into the molecular structure and isomerism plays a crucial role in understanding the chemical behavior and reactivity of isopropyl 3-aminocrotonate (Sánchez et al., 1973).
Chemical Reactions and Properties
Isopropyl 3-aminocrotonate is involved in various chemical reactions, demonstrating its reactivity and versatility. For instance, it participates in the catalytic role of amino-terminal proline in 4-oxalocrotonate tautomerase reactions, which catalyze the isomerization of unsaturated alpha-keto acids. This example highlights the compound's utility in enzymatic reactions and its contribution to the study of catalytic mechanisms (Stivers et al., 1996).
Physical Properties Analysis
The synthesis and study of polymers and oligomers derived from isopropyl 3-aminocrotonate and similar compounds reveal their stimuli-responsive properties. For example, conjugates of N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) oligomers with amino acids demonstrate temperature-dependent solubility changes, providing insight into the physical properties of materials based on isopropyl 3-aminocrotonate derivatives (Bulmus et al., 2001).
Chemical Properties Analysis
The chemical properties of isopropyl 3-aminocrotonate derivatives, such as their ability to undergo atom-economic synthesis and participate in cycloaddition reactions, underline the compound's significance in creating complex molecules efficiently. These properties facilitate the synthesis of fully substituted 2-aminopyrroles, showcasing the compound's role in constructing heterocyclic structures with potential applications in pharmaceuticals and materials science (Xiao et al., 2015).
Scientific Research Applications
Synthesis of Radioactive Compounds
It is used in the synthesis of [2-14C]nimodipine, a 14C-labeled drug, which is significant in radiopharmaceutical research (Scherling, 1989).
Study of Chemical Shifts
The compound aids in studying the chemical shifts of olefinic C-methyl and amino-groups in 3-(monoalkylamino)crotonic esters (A.Gómez Sánchez, M.Tena Aldave, U. Scheidegger, 1968).
Synthesis of Novel Compounds
It is used to convert ethyl 3-amino-4,4,4-trifluorocrotonate to novel 6-(trifluoromethyI)uracils and cytosines, which are important in the field of medicinal chemistry (Albert W. Lutz and Trotto Susan Hensen, 1972).
Isothiazoles Synthesis
It facilitates the synthesis of isothiazoles from primary enamines (D. Clarke, K. Emayan, C. Rees, 1998).
Pharmacological Research
The compound acts as a releaser of nitric oxide and an inhibitor of nitric oxide synthase (N. Iqbal, E. Knaus, 1996).
Calcium Channel Research
It's used in the study of calcium channel agonists and antagonists in various biological tissues (D. Vo, W. Matowe, M. Ramesh, N. Iqbal, M. Wolowyk, S. Howlett, E. Knaus, 1995).
Preparation of Polymeric Betaines
The compound is used in the preparation and characterization of novel polymeric betaines based on aminocrotonates, which have diverse physico-chemical properties (S. Kudaibergenov, L. A. Bimendina, M. Yashkarova, 2007).
Enzymatic Studies
Isopropyl 3-aminocrotonate is involved in the study of enzymatic mechanisms, such as the catalytic role of the amino-terminal proline in 4-oxalocrotonate tautomerase (J. Stivers, C. Abeygunawardana, A. Mildvan, G. Hajipour, C. P. Whitman, L. H. Chen, 1996).
Adsorption Studies
It has been used in the study of adsorption of pesticides like bentazone and imazapyc from water using functionalized silica materials (Agustín Spaltro, S. Simonetti, S. Laurella, D. Ruiz, A. Compañy, A. Juan, P. Allegretti, 2019).
Drug Delivery Research
It is involved in the synthesis and characterization of stimuli-responsive hydrogels, suitable for drug delivery (M. A. Malana, Faryal Aftab, S. R. Batool, 2018).
Safety And Hazards
properties
IUPAC Name |
propan-2-yl (Z)-3-aminobut-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-XQRVVYSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032279 | |
Record name | Isopropyl 3-aminocrotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 3-aminocrotonate | |
CAS RN |
14205-46-0 | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3-aminocrotonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.